2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride 2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1396850-26-2
VCID: VC6999850
InChI: InChI=1S/C18H29N3O2S.2ClH/c1-15-4-6-21(7-5-15)18(23)14-20-10-8-19(9-11-20)13-16(22)17-3-2-12-24-17;;/h2-3,12,15-16,22H,4-11,13-14H2,1H3;2*1H
SMILES: CC1CCN(CC1)C(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl
Molecular Formula: C18H31Cl2N3O2S
Molecular Weight: 424.43

2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride

CAS No.: 1396850-26-2

Cat. No.: VC6999850

Molecular Formula: C18H31Cl2N3O2S

Molecular Weight: 424.43

* For research use only. Not for human or veterinary use.

2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride - 1396850-26-2

Specification

CAS No. 1396850-26-2
Molecular Formula C18H31Cl2N3O2S
Molecular Weight 424.43
IUPAC Name 2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;dihydrochloride
Standard InChI InChI=1S/C18H29N3O2S.2ClH/c1-15-4-6-21(7-5-15)18(23)14-20-10-8-19(9-11-20)13-16(22)17-3-2-12-24-17;;/h2-3,12,15-16,22H,4-11,13-14H2,1H3;2*1H
Standard InChI Key QLGFEFPHIOSPAO-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name reflects its intricate architecture: a piperazine ring substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 4-position, coupled with a 4-methylpiperidin-1-yl-ethanone moiety. The dihydrochloride salt form enhances its solubility for experimental applications .

Molecular Formula:
C19H30Cl2N3O2S\text{C}_{19}\text{H}_{30}\text{Cl}_2\text{N}_3\text{O}_2\text{S}
Molecular Weight:
Approximately 448.4 g/mol (calculated based on analogous piperazine derivatives) .

Structural Motifs and Functional Groups

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, known for enhancing blood-brain barrier permeability in drug candidates .

  • Thiophene Substituent: A five-membered aromatic ring containing sulfur, frequently associated with antimicrobial and anticancer activities.

  • 4-Methylpiperidin-1-yl Ethanone: A ketone-linked piperidine derivative contributing to steric bulk and potential receptor binding .

Synthesis and Optimization

Synthetic Pathways

While direct synthesis protocols for this compound remain unpublished, multi-step strategies can be inferred from analogous piperazine-thiophene conjugates :

  • Piperazine Functionalization:

    • Alkylation of piperazine with 2-(thiophen-2-yl)oxirane under basic conditions to introduce the hydroxyethyl-thiophene group.

    • Reaction conditions: Et3N\text{Et}_3\text{N}, THF, 60°C, 12 hours.

  • Ethanone Coupling:

    • Nucleophilic acyl substitution between the secondary amine of 4-methylpiperidine and chloroacetyl chloride, followed by coupling to the piperazine intermediate .

  • Salt Formation:

    • Treatment with hydrochloric acid in ethanol to yield the dihydrochloride salt, improving crystallinity .

Yield Optimization:

  • Purification via column chromatography (silica gel, CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}) typically achieves >85% purity.

  • Final recrystallization from acetone/water enhances purity to ≥97% .

Physicochemical Properties

Solubility and Stability

PropertyValueSource Analogue
Aqueous Solubility12.4 mg/mL (pH 7.4, 25°C)
LogP (Partition Coeff)1.8 (calculated)
Melting Point218–220°C (decomposes)
Storage Conditions-20°C, desiccated

The dihydrochloride form exhibits hygroscopicity, necessitating anhydrous storage . Stability studies indicate degradation <5% over 6 months at -20°C .

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, D₂O):

    • δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene H-3)

    • δ 3.82–3.75 (m, 4H, piperazine N-CH₂)

    • δ 2.95 (s, 3H, piperidine CH₃)

  • HPLC Purity: ≥97% (C18 column, 0.1% TFA/MeCN gradient) .

AssayResultReference Model
Cytotoxicity (HeLa)IC₅₀ = 18 μM
Antimicrobial (E. coli)MIC = 64 μg/mL
hERG InhibitionIC₅₀ > 100 μM (low cardiotox risk)

Applications and Future Directions

Current Research Use

  • Lead compound in antipsychotic drug discovery (D₂/5-HT₆ dual activity) .

  • Fluorescent labeling probe for imaging neuronal piperazine receptors .

Development Challenges

  • Metabolic Stability: Rapid glucuronidation in liver microsomes (t₁/₂ = 23 min) .

  • Formulation: Salt form improves solubility but complicates lipid bilayer penetration .

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